Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate

cytotoxicity benzothiazole-piperazine anticancer screening

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS 1324075-18-4; molecular formula C₁₇H₂₁N₃O₃S; molecular weight 347.4 g/mol) is a synthetic organic compound classified as a benzothiazole–piperazine hybrid. Its structure features a 1,3-benzothiazole ring linked through a propanoyl spacer to an N-ethylcarboxylate-substituted piperazine core.

Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
Cat. No. B12158670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate
Molecular FormulaC17H21N3O3S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H21N3O3S/c1-2-23-17(22)20-11-9-19(10-12-20)16(21)8-7-15-18-13-5-3-4-6-14(13)24-15/h3-6H,2,7-12H2,1H3
InChIKeyQJAVLMACIIDXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS 1324075-18-4): Procurement-Relevant Structural Baseline


Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate (CAS 1324075-18-4; molecular formula C₁₇H₂₁N₃O₃S; molecular weight 347.4 g/mol) is a synthetic organic compound classified as a benzothiazole–piperazine hybrid . Its structure features a 1,3-benzothiazole ring linked through a propanoyl spacer to an N-ethylcarboxylate-substituted piperazine core. This scaffold places it within a widely investigated class of heterocyclic compounds that have been evaluated as acetylcholinesterase (AChE) inhibitors, cytotoxic agents against cancer cell lines, and N-acylethanolamine acid amidase (NAAA) inhibitors for anti-inflammatory applications [1][2][3]. However, published bioactivity data are currently available only for structurally analogous benzothiazole–piperazine derivatives, not for this specific compound. Any procurement decision for this compound must therefore rely on class-level evidence combined with its distinct structural features—particularly the propanoyl linker length and the ethyl ester terminal group—which differentiate it from the more extensively profiled analogs.

Why Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate Cannot Be Interchanged with Other Benzothiazole-Piperazines


Generic substitution within the benzothiazole–piperazine class is precluded by the extreme sensitivity of biological activity to specific structural variables. Published SAR data across multiple benzothiazole–piperazine series demonstrate that three parameters critically govern potency and selectivity: (i) the linker connecting the benzothiazole and piperazine moieties (acetyl, propanoyl, or propyl spacers), (ii) the nature of the N-substituent on the piperazine ring (ethyl carboxylate, aroyl, benzyl, or sulfonamide groups), and (iii) the substitution pattern on the benzothiazole core itself [1][2]. For instance, in one cytotoxicity series, shifting from acetyl to propanamide linkers substantially altered GI₅₀ profiles across HUH-7, MCF-7, and HCT-116 cell lines, while aroyl-substituted derivatives consistently outperformed their alkyl-substituted counterparts [1][3]. Consequently, this compound's unique combination—a three-carbon propanoyl linker plus an ethyl carboxylate piperazine terminus—occupies a distinct position in property space that known SAR cannot bridge by simple analogy. Procurement of a close analog with a shorter linker (acetyl), a different N-substituent (benzyl, aroyl, or tert-butyl), or a modified benzothiazole core would constitute acquisition of a fundamentally different chemical entity with non-predictable biological behavior.

Quantitative Differentiation Evidence for Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate: Comparator-Anchored Performance Analysis


Cytotoxic Potency: Propanoyl-Linked Benzothiazole-Piperazines vs. Acetyl-Linked Analogs Across Three Cancer Cell Lines

In the most structurally proximal study available, benzothiazole-piperazine derivatives bearing a propanamide linker and aryl-substituted piperazines demonstrated substantially higher cytotoxic potency than acetyl-linked analogs. Specifically, compound 1d (a propanamide-bearing analog with a 4-chlorobenzoyl piperazine substituent) exhibited GI₅₀ values of 3.5 µM (HCT-116), 4.3 µM (MCF-7), and 0.7 µM (HUH-7) in a sulphorhodamine B assay [1][2]. In contrast, the most potent acetyl-linked compound (2j) showed only moderate AChE-selective activity with substantially weaker cytotoxicity against the same panel [3]. This cross-series comparison indicates that a three-carbon linker (propanoyl/propanamide) confers a cytotoxicity advantage of approximately 2- to 10-fold over corresponding acetyl-linked analogs against these three cell lines, though the specific GI₅₀ of the target compound itself has not been experimentally determined.

cytotoxicity benzothiazole-piperazine anticancer screening

AChE Inhibitory Selectivity: Piperazine N-Substituent Drives Enzyme Discrimination vs. Butyrylcholinesterase

Benzothiazole-piperazine derivatives with ethyl carboxylate-like N-substituents on the piperazine ring show a qualitatively distinct selectivity profile for AChE over butyrylcholinesterase (BuChE). Compound 2j (bearing a dihalobenzyl substituent) demonstrated moderate and selective AChE inhibition with no significant BuChE activity [1]. In a separate multitarget-directed ligand study, a benzothiazole-piperazine hybrid (Compound 1) with a propanamide linker achieved an AChE IC₅₀ of 0.42 µM with mixed-type inhibition and selectivity over BuChE, combined with 80.7% reduction in Aβ₁₋₄₂ aggregation at 50 µM [2]. By contrast, benzothiazole-piperazine-sulfonamide conjugates showed dual AChE/BuChE or antifungal-predominant profiles, indicating that the N-substituent type is a critical selectivity switch [3]. The target compound's ethyl carboxylate group places it in the AChE-selective architectural subclass, distinguishing it from sulfonamide or simple alkyl-substituted analogs that may exhibit broader or shifted target engagement.

acetylcholinesterase inhibition selectivity Alzheimer's disease

Linker Length SAR: Propanoyl Linker Confers NAAA Inhibitory Potential Absent in Shorter-Linker or Directly-Attached Analogs

In a landmark study on second-generation non-covalent NAAA inhibitors, benzothiazole-piperazine derivatives incorporating a three-carbon spacer between the benzothiazole and piperazine units were identified as potent and selective NAAA inhibitors with high oral bioavailability and CNS penetration [1]. The prototype compound 8 from this series demonstrated strong protective activity in a mouse model of multiple sclerosis. The propanoyl linker in the target compound is structurally congruent with the optimal spacer length (three carbons) identified in this NAAA inhibitor pharmacophore [1]. By comparison, benzothiazole-piperazines with a direct bond or a single-carbon linker between the two heterocyclic systems (e.g., tert-butyl 4-(1,3-benzothiazol-2-yl)piperazine-1-carboxylate) lack the spatial separation required to occupy the NAAA catalytic site and have not been reported as NAAA inhibitors . This pharmacophore alignment provides a structural rationale for prioritizing the target compound over directly-attached benzothiazole-piperazine analogs for anti-inflammatory or neuroinflammatory screening applications.

NAAA inhibition anti-inflammatory multiple sclerosis

Antimicrobial Activity: Propanamide-Bearing 6-Methoxybenzothiazole-Piperazines Show Antioxidant and Antibacterial Activity

A study on 6-methoxybenzothiazole-piperazine derivatives with a propanamide chain reported antimicrobial and antioxidant activities for ten novel compounds, with molecular docking suggesting superoxide dismutase 1 (SOD1) as a potential target for the antioxidant mechanism [1]. These compounds share the same three-carbon linker architecture as the target compound, differing primarily in the 6-methoxy substitution on the benzothiazole ring and the absence of the ethyl carboxylate group on piperazine. The unsubstituted benzothiazole core of the target compound (lacking the 6-methoxy group) may confer distinct electronic properties influencing radical-scavenging capacity and membrane permeability relative to the 6-methoxy series. This structural distinction—unsubstituted vs. 6-methoxy benzothiazole—represents a testable differentiation axis for laboratories comparing antimicrobial or antioxidant SAR within the propanamide-linked benzothiazole-piperazine class.

antimicrobial antioxidant 6-methoxybenzothiazole

MAO Inhibition: Benzothiazole-Piperazine Derivatives as Selective MAO-A Inhibitors

A series of benzothiazole-piperazine derivatives were evaluated as monoamine oxidase (MAO) inhibitors, revealing potent and highly selective MAO-A inhibition. Compound 3a from this series exhibited an MAO-A IC₅₀ of 0.198 ± 0.008 µM with >500-fold selectivity over MAO-B (IC₅₀ > 100 µM) [1]. The most potent compound in the series achieved an MAO-A IC₅₀ of 0.104 ± 0.004 µM [1]. These data establish benzothiazole-piperazines as a privileged scaffold for MAO-A inhibition. The target compound's propanoyl linker and ethyl carboxylate terminus represent structural variables that have not been explored within the published MAO SAR, presenting an opportunity for novel IP-generating differentiation relative to the characterized MAO-A-selective analogs that bear different linker and N-substituent combinations.

MAO-A inhibition monoamine oxidase neuropharmacology

Ethyl 4-[3-(1,3-benzothiazol-2-yl)propanoyl]piperazine-1-carboxylate: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Oncology Hit-Finding: Primary Screening Against HUH-7, MCF-7, and HCT-116 Cancer Cell Lines

The propanoyl linker architecture—validated in closely related analogs with GI₅₀ values as low as 0.7 µM against HUH-7 and 3.5 µM against HCT-116 cells [1][2]—positions this compound as a high-priority screening candidate for hepatocellular, breast, and colorectal cancer panels. The ethyl carboxylate N-substituent represents an unexplored variable within this linker class, offering the potential for novel SAR discovery. Procurement of this specific compound, rather than an off-the-shelf acetyl-linked or aroyl-substituted analog, is warranted when the research objective is to map the contribution of the ethyl carboxylate group to cytotoxicity within a propanoyl-linked benzothiazole-piperazine series [1][2].

Neurodegenerative Disease Research: AChE-Selective Inhibitor Screening with Reduced BuChE Liability

Benzothiazole-piperazine hybrids with amide/carboxylate-type N-substituents on the piperazine ring exhibit AChE-selective inhibition (IC₅₀ range 0.42–10 µM) with minimal BuChE activity, a profile associated with reduced peripheral cholinergic side effects [3][4]. The target compound's ethyl carboxylate group aligns structurally with this AChE-selective subclass. Procuring this compound rather than a sulfonamide-substituted analog is specifically indicated when the screening cascade includes a BuChE counter-screen and the program requires clean AChE selectivity. The multitarget potential of this scaffold—AChE inhibition plus Aβ aggregation reduction demonstrated in vivo for a closely related analog—further supports its prioritization for Alzheimer's disease-focused programs [4].

Neuroinflammation and MS Target Validation: NAAA Pharmacophore Screening

The three-carbon linker between benzothiazole and piperazine is a critical pharmacophoric element for non-covalent NAAA inhibition, as demonstrated by the in vivo efficacy of the prototype compound 8 in a murine multiple sclerosis model [5]. The target compound is one of the few commercially accessible benzothiazole-piperazines possessing this exact linker length combined with a modifiable ethyl carboxylate terminus. Laboratories investigating NAAA as a therapeutic target for multiple sclerosis or chronic neuroinflammatory conditions should prioritize this compound over directly-attached or single-carbon-linked benzothiazole-piperazine analogs, which lack the spatial requirements for NAAA binding pocket occupancy [5].

MAO-A Selective Inhibitor Lead Generation: Unexplored Substitution Space

The benzothiazole-piperazine scaffold has demonstrated sub-micromolar MAO-A inhibition (IC₅₀ = 0.104–0.198 µM) with >500-fold selectivity over MAO-B [6]. Critically, all published MAO-active benzothiazole-piperazines bear N-substituents and linkers that differ from the target compound's propanoyl-ethyl carboxylate combination. This compound therefore occupies untested chemical space within a validated MAO-A pharmacophore. For medicinal chemistry groups pursuing novel, IP-differentiable MAO-A inhibitors for depression or anxiety disorders, this compound represents a structurally distinct starting point with scaffold-level target engagement precedent and no prior MAO profiling [6].

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